κ-Opioid Receptor Affinity Advantage
In a direct comparative study of benzyltetrahydroisoquinoline alkaloids isolated from Nelumbo nucifera flowers, N-methylcoclaurine demonstrated substantially higher affinity for the κ-opioid receptor than its unmethylated counterpart coclaurine, as well as O-methylcoclaurine .
| Evidence Dimension | κ-Opioid receptor binding affinity (Ki, µM) |
|---|---|
| Target Compound Data | 0.92 ± 0.004 µM (Ki); 1.85 µM (IC50) |
| Comparator Or Baseline | Coclaurine: Ki 2.20 ± 0.16 µM, IC50 4.39 µM; O-Methylcoclaurine: Ki 3.46 ± 0.30 µM, IC50 6.92 µM |
| Quantified Difference | N-Methylcoclaurine exhibits 2.4-fold higher affinity (lower Ki) than coclaurine, 3.8-fold higher than O-methylcoclaurine |
| Conditions | In vitro radioligand displacement assay using human κ-opioid receptor |
Why This Matters
This quantifiable 2.4-fold affinity advantage over coclaurine directly impacts experimental design for κ-opioid receptor studies, as lower compound concentrations are required to achieve equivalent receptor occupancy.
